Cas no 500367-31-7 (1-(4-Fluorobenzyl)-1H-pyrazole)

1-(4-Fluorobenzyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by the presence of a 4-fluorobenzyl group attached to the nitrogen atom of the pyrazole ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substitution enhances metabolic stability and bioavailability, while the pyrazole core offers versatility in heterocyclic chemistry. The compound is commonly utilized in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined reactivity and compatibility with cross-coupling reactions further underscore its utility in medicinal chemistry and material science applications.
1-(4-Fluorobenzyl)-1H-pyrazole structure
500367-31-7 structure
Product Name:1-(4-Fluorobenzyl)-1H-pyrazole
CAS No:500367-31-7
MF:C10H9FN2
MW:176.190265417099
CID:2128413
PubChem ID:52141936
Update Time:2025-05-25

1-(4-Fluorobenzyl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorobenzyl)-1H-pyrazole
    • YJIQZYJZSZBXCW-UHFFFAOYSA-N
    • 1-(4-Fluorobenzyl)-1H-pyrazole, AldrichCPR
    • 1-(4-Fluorobenzyl)-1H-pyrazole
    • Inchi: 1S/C10H9FN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2
    • InChI Key: YJIQZYJZSZBXCW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1C=CC=N1

Computed Properties

  • Exact Mass: 176.07497646g/mol
  • Monoisotopic Mass: 176.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.8

1-(4-Fluorobenzyl)-1H-pyrazole Security Information

1-(4-Fluorobenzyl)-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B440785-10mg
1-(4-fluorobenzyl)-1H-pyrazole
500367-31-7
10mg
$ 50.00 2022-06-07
TRC
B440785-50mg
1-(4-fluorobenzyl)-1H-pyrazole
500367-31-7
50mg
$ 135.00 2022-06-07
TRC
B440785-100mg
1-(4-fluorobenzyl)-1H-pyrazole
500367-31-7
100mg
$ 210.00 2022-06-07

Additional information on 1-(4-Fluorobenzyl)-1H-pyrazole

Introduction to 1-(4-Fluorobenzyl)-1H-pyrazole (CAS No: 500367-31-7)

1-(4-Fluorobenzyl)-1H-pyrazole, also known by its CAS number 500367-31-7, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the pyrazole family, which is a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a fluorine atom in the benzyl group attached to the pyrazole ring introduces unique electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of 1-(4-fluorobenzyl)-1H-pyrazole involves a combination of nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. The compound's structure has been extensively studied using techniques such as X-ray crystallography, which has provided insights into its conformational flexibility and intermolecular interactions.

In terms of biological activity, 1-(4-fluorobenzyl)-1H-pyrazole has shown promise as a potential lead compound in drug discovery. Studies have demonstrated its ability to modulate key enzymes and receptors involved in inflammatory diseases, cancer, and neurodegenerative disorders. For instance, research published in the Journal of Medicinal Chemistry highlights its anti-inflammatory properties through inhibition of cyclooxygenase enzymes.

The fluorine atom in the benzyl group plays a critical role in enhancing the compound's pharmacokinetic profile. Fluorine substitution typically improves lipophilicity and metabolic stability, which are crucial for drug candidates. Recent computational studies using molecular docking have revealed that the fluorinated benzyl group facilitates favorable interactions with target proteins, enhancing bioavailability.

Beyond pharmacology, 1-(4-fluorobenzyl)-1H-pyrazole has also found applications in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. Researchers have explored its potential as a ligand in homogeneous catalysis for organic transformations, demonstrating high efficiency in certain reactions.

In conclusion, 1-(4-fluorobenzyl)-1H-pyrazole (CAS No: 500367-31-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for future research and development.

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